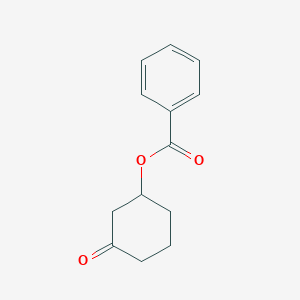

3-Oxocyclohexyl benzoate

Description

Contextualization within Ester Derivatives in Synthetic Chemistry

Esters are a fundamental class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org In synthetic chemistry, the formation of ester derivatives is a common strategy to modify the properties of molecules, such as increasing structural diversity and enhancing biological activity. medcraveonline.com The esterification process can be achieved through both chemical and enzymatic reactions, allowing for the synthesis of a wide array of derivatives from secondary metabolite compounds. medcraveonline.commedcraveonline.com For instance, derivatives of cinnamic acid, eugenol, and resveratrol (B1683913) have been synthesized to explore new biological functions. medcraveonline.commedcraveonline.com The synthesis of α-aryl ester derivatives, which are core structures in non-steroidal anti-inflammatory drugs (NSAIDs), highlights the importance of these compounds in medicinal chemistry. acs.org

Significance of Ketone and Ester Functionalities in Cyclic Systems

The presence of both a ketone and an ester functional group within a cyclic scaffold, as seen in 3-oxocyclohexyl benzoate (B1203000), creates a molecule with multiple reactive sites. Ketones, characterized by a carbonyl group bonded to two carbon atoms, are generally more electrophilic than esters. pearson.comwikipedia.org This is because the lone pair of electrons on the oxygen atom of the ester's alkoxy group can delocalize into the carbonyl group through resonance, reducing the partial positive charge on the carbonyl carbon and thus its reactivity towards nucleophiles. pearson.com

In cyclic systems, the carbonyl group of a ketone is assigned position #1 in IUPAC nomenclature. msu.edu The carbon atoms adjacent to the carbonyl group are referred to as α-carbons, and the hydrogens attached to them are acidic, allowing for reactions such as enolization. wikipedia.org The presence of these functionalities in a cyclic structure can influence the molecule's conformation and reactivity, making it a versatile building block in organic synthesis. For example, cyclic ketones are used in the preparation of polycyclic compounds. google.com

Overview of Research Trajectories for 3-Oxocyclohexyl Benzoate and Analogous Compounds

Research involving this compound and its analogs has been multifaceted, touching upon areas from synthetic methodology to the development of biologically active molecules. For instance, (1R,3S)-3-((tert-butyldimethylsilyl)oxy)-5-oxocyclohexyl benzoate has been utilized as an A-ring synthon in the total synthesis of diastereomers of 1,3-cis-25-dihydroxy-19-norvitamin D3. nih.gov This highlights the role of oxocyclohexyl benzoate derivatives as key intermediates in the synthesis of complex natural products.

Furthermore, studies have explored the synthesis and biological evaluation of various analogs. For example, research into TASIN analogs, which are derivatives of 4-aminocyclohexan-1-one, has been conducted to develop compounds that specifically target colorectal cancer cell lines. nih.gov The synthesis of different oxocyclohexyl benzoate isomers, such as ethyl 4-(3-oxocyclohexyl)benzoate and its 4-oxo counterpart, is also a subject of interest, with documented methods for their preparation. The investigation of these compounds and their derivatives continues to be an active area of research, driven by their potential applications in medicinal chemistry and materials science. lstmed.ac.uk

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | ethyl 4-(3-oxocyclohexyl)benzoate nih.gov |

| CAS Number | 131379-22-1 nih.gov |

| Molecular Formula | C15H18O3 nih.gov |

| Molecular Weight | 246.30 g/mol nih.gov |

This table presents the key chemical identifiers for Ethyl 4-(3-oxocyclohexyl)benzoate, a derivative of the core this compound structure.

Structure

3D Structure

Properties

IUPAC Name |

(3-oxocyclohexyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVSKVATFCRHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574177 | |

| Record name | 3-Oxocyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62784-62-7 | |

| Record name | 3-Oxocyclohexyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 Oxocyclohexyl Benzoate

Hydrolysis and Transesterification Pathways

The ester group of 3-Oxocyclohexyl benzoate (B1203000) is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification pathways.

Hydrolysis: Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the reaction is the reverse of Fischer esterification. chemistrysteps.comucoz.com The process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of 3-hydroxycyclohexanone (B1200884) yield benzoic acid. The reaction is reversible and typically requires heat to proceed to completion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : When treated with a base like sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the 3-oxocyclohexan-1-olate anion. libretexts.org A final, irreversible acid-base reaction between the resulting benzoic acid and the alkoxide or another hydroxide ion drives the reaction to completion, forming a stable carboxylate salt (sodium benzoate) and 3-hydroxycyclohexanone. libretexts.orgchemistrysteps.com This process is generally irreversible because the final carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. chemistrysteps.com

Studies on the hydrolysis of various benzoate esters indicate that the rate can be influenced by the structure of the alcohol component. For instance, comparative studies of homologous benzoate esters in rat plasma and liver microsomes have shown that metabolic stability can vary with the size of the alkyl group. nih.gov

Transesterification: Transesterification is a process where the alkoxy group of the ester is exchanged with that of another alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Using a large excess of the new alcohol can shift the equilibrium toward the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide serves as the nucleophile, attacking the ester carbonyl. This method is efficient but requires the use of an alkoxide that is a stronger nucleophile than the leaving alkoxide. The reaction equilibrium can be controlled by using the desired alcohol as the solvent. masterorganicchemistry.com

Reactivity of the Ketone Functionality

The cyclohexanone (B45756) ring offers a variety of reaction possibilities, including oxidation, reduction, and reactions involving enolate intermediates.

The ketone group can be oxidized, most notably via the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnumberanalytics.com

The mechanism involves the initial protonation of the ketone's carbonyl oxygen by the peroxyacid, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comjk-sci.com The key step is the migration of one of the α-carbons to the adjacent oxygen of the peroxide group, with the simultaneous departure of a carboxylate anion. wikipedia.orgorganicchemistrytutor.com This migration step is the rate-determining step and occurs with retention of stereochemistry at the migrating center. jk-sci.com

For an unsymmetrical ketone like 3-Oxocyclohexyl benzoate, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The approximate order of migration ability is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com In this case, the two α-carbons are both secondary, but their electronic environments differ. The migration of the C2 carbon would lead to a seven-membered lactone, while migration of the C4 carbon would result in a different seven-membered lactone. The specific outcome depends on subtle stereoelectronic factors. wikipedia.org

Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation

| Migrating Group | Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Secondary alkyl | High |

| Aryl (Phenyl) | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

This table presents a generalized order of migratory aptitude for substituents in the Baeyer-Villiger oxidation. jk-sci.com

The ketone functionality can be selectively reduced to a secondary alcohol, yielding a derivative of cyclohexane-1,3-diol monobenzoate. This transformation can be achieved using various reducing agents. The direct reduction of carboxylic acids to aldehydes is a challenging but fundamental transformation in organic synthesis. acs.org While not directly applicable to the ketone here, it highlights the importance of selective reductions. In the case of this compound, the ketone is more reactive towards common hydride reagents than the ester.

Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH). The reduction of the ketone results in the formation of a new stereocenter at the C3 position, leading to the possibility of cis and trans diastereomers relative to the benzoate group at C1. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.

The presence of α-hydrogens on both sides of the ketone's carbonyl group allows for the formation of enols or enolate anions under acidic or basic conditions, respectively. masterorganicchemistry.com Because the ketone is unsymmetrical, two different enolates can be formed:

Kinetic Enolate : Formed by removing the more accessible, less-hindered proton at the C2 position. This is typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. pitt.edu

Thermodynamic Enolate : The more substituted and more stable enolate, formed by removing a proton from the C4 position. Its formation is favored under equilibrium conditions, using a weaker base at higher temperatures. pitt.edu

These enolate intermediates are potent nucleophiles and can participate in a range of carbon-carbon bond-forming reactions. libretexts.org For example, the enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. mnstate.edu It can also undergo aldol (B89426) reactions by adding to an aldehyde or another ketone. libretexts.org The regioselectivity of these subsequent reactions is controlled by which enolate (kinetic or thermodynamic) is generated. pitt.edu

Reactivity of the Ester Functionality (excluding hydrolysis)

Beyond hydrolysis and transesterification, the ester group can undergo other transformations.

Aminolysis : Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. libretexts.org This reaction is analogous to hydrolysis, with the amine acting as the nucleophile. For example, reacting this compound with ammonia would yield benzamide (B126) and 3-hydroxycyclohexanone.

Reaction with Organometallic Reagents : Grignard reagents react with esters to produce tertiary alcohols. The reaction involves two successive additions of the Grignard reagent. The first addition forms a ketone as an intermediate after the elimination of the alkoxide. This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. libretexts.org

Mechanistic Insights into Regioselectivity and Stereoselectivity

Many of the reactions involving this compound are subject to regiochemical and stereochemical control.

Regioselectivity : This refers to the preference for reaction at one position over another. youtube.com Key examples include:

Enolate Formation : As discussed, the choice of base and reaction conditions determines whether the kinetic (C2) or thermodynamic (C4) enolate is formed, thus directing the position of subsequent alkylation or aldol reactions. pitt.edu

Baeyer-Villiger Oxidation : The migratory aptitude of the α-carbons determines which C-C bond is cleaved and where the oxygen atom is inserted, leading to one of two possible lactone regioisomers. jk-sci.com

Stereoselectivity : This describes the preferential formation of one stereoisomer over others. masterorganicchemistry.com

Ketone Reduction : The reduction of the cyclohexanone ring creates a new chiral center at C3. The hydride can attack from either the axial or equatorial face of the ring, leading to the formation of two diastereomeric alcohols (cis and trans). The ratio of these products is influenced by steric hindrance and the specific reagent used.

Enolate Reactions : When an enolate reacts to form a new stereocenter, the stereochemical outcome can be influenced by the geometry of the enolate (E or Z) and the reaction conditions.

Stereospecificity : In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.comkhanacademy.org An example is the Baeyer-Villiger oxidation, where the configuration of the migrating carbon is retained in the final lactone product. jk-sci.com

The development of catalysts that can control these selective processes is a major focus of modern organic synthesis. chemistrydocs.comdrhazhan.com For instance, bifunctional phosphine (B1218219) ligands have been used in gold catalysis to achieve high regioselectivity in reactions involving enol benzoates. nih.gov Similarly, chiral catalysts are employed to achieve enantioselective outcomes in reactions like the desymmetrization of prochiral ketones. chinesechemsoc.org

Influence of Catalysts on Regiochemical Outcomes

The regiochemical outcome of reactions involving this compound and related compounds can be significantly influenced by the choice of catalyst. In transformations such as enantioselective desymmetrization, the catalyst's structure is crucial in determining which prochiral group reacts. For instance, in the enantioselective radical desymmetrization of C(sp³)–H bonds in compounds like 3-oxocyclohexyl)alkanamides, the use of bulky tri(isopropyl)silyl groups in the ligand of a chiral transition metal complex helps create a specific chiral cavity. chinesechemsoc.org This, along with an oxidant-resistant alkyl carboxylic acid as an ancillary ligand, defines the active site and directs the reaction to a specific C-H bond, thus controlling the regioselectivity. chinesechemsoc.org

In other systems, such as the base-catalyzed rearrangement of 3,4-epoxysulfolane, computational studies suggest that the initial transformation is a rearrangement to an allylic alcohol. Subsequent additions of nucleophiles like ammonia or hydroxide ions to the activated double bond show some preference for a cis-attack, indicating a degree of regioselectivity influenced by the reaction pathway. researchgate.net

The table below summarizes the influence of catalysts on regiochemical outcomes in related systems.

| Catalyst System | Substrate Type | Transformation | Regiochemical Control Mechanism |

| Chiral Transition Metal Complex with Bulky Ligands | Prochiral methylene (B1212753) compounds | Enantioselective C(sp³)–H functionalization | Steric hindrance from the bulky ligand creates a defined chiral pocket, directing the reaction to a specific prochiral C-H bond. chinesechemsoc.org |

| Base Catalyst | Epoxides | Nucleophilic ring-opening | The initial base-catalyzed rearrangement to an allylic alcohol predetermines the site of subsequent nucleophilic attack. researchgate.net |

Stereochemical Control in Formation and Transformation Reactions

Stereochemical control is a critical aspect of the synthesis and subsequent reactions of this compound and its derivatives. The introduction of chiral centers with high stereoselectivity is often a key objective.

In the context of radical reactions, achieving high acyclic stereoselectivity in addition reactions has been accomplished using chiral auxiliaries. For example, pyranosidic chiral auxiliaries have been used to control the stereochemical course of radical additions, where the presence of bulky substituents or the chiral auxiliary itself dictates the facial selectivity of the incoming radical. unibe.ch

Enantioselective desymmetrization is another powerful strategy for establishing stereocenters. The desymmetrization of prochiral and meso compounds can generate multiple stereogenic centers in a single step. chinesechemsoc.org For instance, the enzymatic desymmetrization of bicyclo[2.2.2]octane-2,6-dione by 6-oxocamphor hydrolase (OCH) yields (S)-3-oxocyclohexyl]acetic acid, demonstrating excellent stereocontrol. researchgate.net Similarly, chiral ketone-catalyzed epoxidation of enol esters, such as cyclohex-1-enyl benzoate, can produce enantioenriched epoxides. thieme-connect.de These epoxides can then undergo stereospecific rearrangements to yield chiral α-acyloxy ketones. thieme-connect.de The stereochemical outcome of these rearrangements can be influenced by the reaction conditions, with acidic or thermal conditions potentially leading to different stereoisomers. thieme-connect.de

The following table details examples of stereochemical control in reactions related to this compound.

| Reaction Type | Catalyst/Auxiliary | Substrate | Product Stereochemistry |

| Radical Addition | Pyranosidic chiral auxiliaries | Acyclic radical precursors | High acyclic γ-selectivity achieved through steric guidance. unibe.ch |

| Enzymatic Desymmetrization | 6-Oxocamphor hydrolase (OCH) | bicyclo[2.2.2]octane-2,6-dione | (S)-3-oxocyclohexyl]acetic acid. researchgate.net |

| Ketone-Catalyzed Epoxidation | Fructose-derived chiral ketone | cyclohex-1-enyl benzoate | Enantioenriched (R)-2-oxocyclohexyl benzoate via epoxide intermediate. thieme-connect.de |

Rearrangement Reactions and Their Mechanistic Details

Carbocation Rearrangements in Cyclohexyl Systems

Carbocation rearrangements are fundamental transformations in organic chemistry, often leading to more stable carbocation intermediates. In cyclohexyl systems, these rearrangements can be initiated by the departure of a leaving group or the protonation of an alcohol followed by the loss of water. The resulting carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). The stability of carbocations generally follows the order of tertiary > secondary > primary. mvpsvktcollege.ac.in

In the context of reactions involving cyclohexyl systems, such as the Wagner-Meerwein rearrangement, the migration of a group to an adjacent electron-deficient center is a key step. mvpsvktcollege.ac.in These rearrangements are often intramolecular, a fact that can be confirmed through crossover experiments. mvpsvktcollege.ac.in

Analogous Rearrangements in Related Diketone Systems

Rearrangement reactions are also prevalent in diketone systems that are structurally related to precursors or derivatives of this compound. The benzilic acid rearrangement, for example, involves the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base. wiley-vch.de This reaction proceeds through the nucleophilic addition of a hydroxide ion to one of the carbonyl groups, followed by the rearrangement of an aryl or alkyl group. Cyclic diketones can undergo ring contraction through this type of rearrangement. wiley-vch.de

Another relevant transformation is the Favorskii rearrangement, where a ketone with an α-halogen is treated with a base to yield a rearranged carboxylic acid derivative. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base.

The thermal rearrangement of certain complex heterocyclic systems containing a 2-hydroxy-6-oxocyclohexyl moiety has also been observed. For instance, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines can undergo a thermal rearrangement in DMSO, proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This involves a nucleophilic attack by the solvent, leading to the opening of a pyran ring and subsequent intramolecular cyclization to form a new heterocyclic system. mdpi.com

The table below provides a summary of analogous rearrangement reactions.

| Rearrangement | Substrate Type | Key Intermediate | Product Type |

| Benzilic Acid Rearrangement | 1,2-Diketones | Tetrahedral intermediate | α-Hydroxy carboxylic acid wiley-vch.de |

| Favorskii Rearrangement | α-Halo ketones | Cyclopropanone | Carboxylic acid derivative |

| Thermal Rearrangement (ANRORC) | 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Zwitterionic species | Fused heterocyclic systems mdpi.com |

Catalysis in Chemical Transformations

Role of Lewis Acid Catalysts

Lewis acid catalysts play a pivotal role in a wide array of organic transformations by activating substrates towards nucleophilic attack. wikipedia.org A Lewis acid accepts an electron pair from a Lewis basic atom (like the oxygen of a carbonyl group) in the substrate. wikipedia.org This coordination makes the substrate more electrophilic and thus more reactive. Common Lewis acids include compounds of aluminum (e.g., AlCl₃), boron (e.g., BF₃), and zinc (e.g., Zn(OAc)₂). wikipedia.orgnih.gov

In reactions involving carbonyl compounds, such as those related to this compound, Lewis acids can facilitate various transformations. For instance, in Friedel-Crafts acylations, a Lewis acid is used to generate the acylium ion, the active electrophile. Lewis acids are also instrumental in promoting aldol reactions, Diels-Alder reactions, and Michael additions by coordinating to the carbonyl oxygen of the electrophile, thereby lowering its LUMO energy. wikipedia.org

The choice of Lewis acid can also influence the stereochemical outcome of a reaction. Chiral Lewis acids, which incorporate a chiral ligand into the metal's coordination sphere, are widely used in asymmetric catalysis to induce enantioselectivity. wikipedia.org

Recent research has explored the use of zinc benzoates as Lewis acid catalysts, offering a tunable electronic alternative to the more common zinc acetates. nih.gov These catalysts have shown efficacy in reactions like the formation of oxazolines from esters and amino alcohols, proceeding through a typical Lewis acid-catalyzed pathway involving activation of the ester followed by nucleophilic attack. nih.gov

The following table outlines the role of Lewis acid catalysts in various reaction types.

| Reaction Type | Role of Lewis Acid | Example Lewis Acids |

| Friedel-Crafts Acylation | Generation of acylium ion. | AlCl₃ |

| Aldol Reaction | Activation of the carbonyl electrophile. wikipedia.org | TiCl₄, BF₃ |

| Diels-Alder Reaction | Lowering the LUMO energy of the dienophile. wikipedia.org | AlCl₃, BF₃ |

| Oxazoline Formation | Activation of the ester for nucleophilic attack. nih.gov | Zinc benzoates, Zinc acetates |

| Enantioselective Desymmetrization | Creating a chiral environment to control stereochemistry. chinesechemsoc.org | Chiral transition metal complexes |

Organocatalytic Systems for Asymmetric Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. In the context of this compound and structurally related compounds, organocatalysis offers a pathway to chiral molecules, which are of significant interest in various fields of chemistry. The reactions often involve the activation of the ketone moiety through the formation of transient species like enamines or enolates, which then react with electrophiles.

One notable application involves the asymmetric α-functionalization of ketones. For instance, the synthesis of related chiral molecules such as (S)-2-oxocyclohexyl 3,5-dinitrobenzoate (B1224709) has been reported, highlighting the utility of organocatalysts in achieving high levels of stereocontrol in reactions involving cyclohexanone cores. rsc.org These reactions typically employ chiral amines or their derivatives, such as proline and its analogs, to facilitate the enantioselective introduction of functional groups at the α-position to the carbonyl.

A specific example of an organocatalytic system is the use of a self-assembling gold nanoparticle (GNP)-supported L-proline derivative. nii.ac.jp This catalyst has been effectively used in asymmetric aldol reactions between ketones and aldehydes. nii.ac.jp While not using this compound directly, a similar cyclohexanone derivative was used to produce methyl 2-((1S,2R)-1-hydroxy-1-(4-nitrophenyl)-2-(2-oxocyclohexyl)methyl)benzoate. nii.ac.jp The reaction proceeds via an enamine-based mechanism, where the proline catalyst reacts with the cyclohexanone derivative to form a chiral enamine. This enamine then attacks the aldehyde in a stereocontrolled manner, leading to the formation of the aldol product with high diastereoselectivity and enantioselectivity. nii.ac.jp The use of a nanoparticle support can also facilitate catalyst recovery and reuse. nii.ac.jp

The research findings for the GNP-supported proline-catalyzed asymmetric aldol reaction are detailed in the table below.

Table 1: Performance of GNP-Supported Proline Catalyst in Asymmetric Aldol Reactions

| Aldehyde Reactant | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 90:10 | 77 | 95 |

| 4-Nitrobenzaldehyde | 92:8 | 89 | 99 |

| 4-Chlorobenzaldehyde | 91:9 | 88 | 98 |

| 4-Methoxybenzaldehyde | 85:15 | 78 | 92 |

| 2-Nitrobenzaldehyde | 94:6 | 94 | 96 |

Data sourced from a study on a GNP-supported L-proline derivative catalyst for asymmetric aldol reactions involving a cyclohexanone derivative. nii.ac.jp

Transition Metal-Catalyzed Processes (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, provides a versatile platform for a variety of chemical transformations. For substrates like this compound, palladium-catalyzed reactions can enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

In the oxidative addition step, a low-valent palladium species, typically Pd(0), inserts into a carbon-halogen or carbon-triflate bond of a reaction partner, forming a Pd(II) intermediate. libretexts.org For a substrate like this compound, the reaction would more likely involve the activation of an enolate or a related derivative.

The transmetalation step involves the transfer of an organic group from an organometallic reagent (containing elements like boron, tin, zinc, or silicon) to the Pd(II) center, displacing the halide or other leaving group. libretexts.org

Finally, reductive elimination from the Pd(II) complex yields the desired cross-coupled product and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. libretexts.org

While direct palladium-catalyzed cross-coupling with this compound is not extensively documented in readily available literature, reactions involving structurally similar compounds demonstrate the potential of this approach. For example, palladium-catalyzed reactions of propargylic enol carbonates derived from 1,3-dicarbonyl compounds, including a 2-acetylcyclohexanone (B32800) derivative, have been studied. core.ac.uk In one instance, the reaction of a propargylic carbonate with benzoic acid, catalyzed by palladium, led to the formation of 2-(1-acetyl-2-oxocyclohexyl)allyl benzoate. core.ac.uk This transformation showcases the ability of palladium to facilitate complex bond formations on a cyclohexanone scaffold.

The types of palladium-catalyzed reactions that could potentially be applied to this compound or its derivatives include well-established methods such as the Suzuki-Miyaura, Heck, and Stille couplings, which are fundamental in modern organic synthesis for constructing complex molecular architectures. libretexts.org

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

|---|---|

| Oxidative Addition | A Pd(0) catalyst reacts with an organohalide or triflate (R-X) to form an organopalladium(II) complex (R-Pd-X). |

| Transmetalation | The organopalladium(II) complex reacts with an organometallic reagent (R'-M) to form a new organopalladium(II) complex (R-Pd-R'), and a metal salt (M-X) is produced as a byproduct. |

| Reductive Elimination | The R and R' groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst. |

General mechanism based on established principles of palladium catalysis. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 3 Oxocyclohexyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Oxocyclohexyl benzoate (B1203000), offering insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 3-Oxocyclohexyl benzoate displays characteristic signals that correspond to the distinct protons in its structure. The aromatic protons of the benzoate group typically appear in the downfield region, while the cyclohexyl protons resonate at higher field strengths. The chemical shifts, multiplicities, and coupling constants provide valuable information about the connectivity and spatial arrangement of the protons.

For a related compound, cis-3-Hexenyl benzoate, the ¹H NMR spectrum shows signals for a mono-substituted benzene (B151609) ring at approximately 8.04, 7.53, and 7.41 ppm. iranchembook.ir In another similar structure, the aromatic protons of a benzoate group are observed as a multiplet. researchgate.net For this compound, the protons on the cyclohexyl ring would exhibit complex splitting patterns due to their various diastereotopic environments.

Interactive Data Table: ¹H NMR Data for Related Benzoate Compounds

| Compound | Aromatic Protons (ppm) | Other Characteristic Protons (ppm) |

| cis-3-Hexenyl benzoate iranchembook.ir | 8.04, 7.53, 7.41 | 5.53, 5.40 (alkene); 4.31 (methoxy); 2.51, 2.09 (methylene); 0.97 (methyl) |

| Benzoate 3a researchgate.net | N/A | 5.46 (H-3); 2.78, 2.65 (H-2) |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbons of the ketone and ester groups are particularly diagnostic, resonating at low field (downfield). For instance, in ethyl 4-(4-oxocyclohexyl)benzoate, the ester carbonyl carbon appears around 170 ppm, and the ketone carbonyl carbon is observed near 210 ppm. For related structures, the ester carbonyl carbon of cis-3-hexenyl benzoate is at 166.6 ppm. iranchembook.ir The carbons of the benzene ring typically show signals in the 120-140 ppm range, while the aliphatic carbons of the cyclohexyl ring appear at higher field (upfield). orgchemboulder.com

Interactive Data Table: ¹³C NMR Data for Related Compounds

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |

| Ethyl 4-(4-oxocyclohexyl)benzoate | ~170 (ester), ~210 (ketone) | N/A | N/A |

| cis-3-Hexenyl benzoate iranchembook.ir | 166.6 (ester) | N/A | N/A |

| Ethyl benzoate orgchemboulder.com | N/A | Shows 4 peaks due to symmetry | N/A |

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure of this compound. measurlabs.com COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl ring. researchgate.netemerypharma.com HSQC correlates directly bonded carbon and proton atoms, while HMBC shows longer-range correlations between carbons and protons, which is crucial for linking the benzoate and cyclohexyl moieties. researchgate.net These techniques, often used in combination, allow for the unambiguous assignment of all proton and carbon signals. measurlabs.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular ion peak (M+) would correspond to the exact mass of the molecule. rsc.org Common fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a benzoyl cation and a 3-oxocyclohexyl radical or cation. Further fragmentation of the cyclohexyl ring could also be observed. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments with high accuracy. rsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. molaid.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. For instance, in a related compound, the C=O bond length was confirmed to be approximately 1.21 Å. The crystal structure would reveal the conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the relative orientation of the benzoate group. This information is invaluable for understanding intermolecular interactions in the crystal lattice. eurjchem.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the absolute configuration and conformation of a molecule. In the case of this compound, which possesses a chiral center at the C3 position of the cyclohexanone (B45756) ring, CD spectroscopy can be instrumental in distinguishing between its (R) and (S)-enantiomers.

The chiroptical properties of this compound are primarily governed by two chromophores: the carbonyl group (C=O) of the cyclohexanone ring and the benzoate group (-OCOC6H5). Each of these chromophores gives rise to characteristic electronic transitions that are sensitive to the chiral environment.

The carbonyl chromophore typically exhibits a weak n → π* transition at around 280-300 nm and a stronger π → π* transition at a shorter wavelength. The sign and magnitude of the Cotton effect associated with the n → π* transition are particularly useful for determining the stereochemistry of the adjacent chiral center and can be predicted using the Octant Rule for cyclic ketones.

The benzoate chromophore, on the other hand, displays a strong absorption band around 230 nm, which is attributed to an intramolecular charge-transfer transition. The application of the benzoate exciton (B1674681) chirality method, which examines the coupling between the benzoate chromophore and another chromophore within the molecule, can be a definitive tool for assigning the absolute configuration. researchgate.net In molecules containing multiple benzoate groups, the exciton coupling between them can lead to characteristic bisignate Cotton effects in the CD spectrum. researchgate.net

While specific experimental CD data for this compound is not extensively reported in publicly available literature, the expected chiroptical properties can be inferred from the analysis of structurally related compounds and the application of established stereochemical rules. For instance, studies on diastereomeric bicyclic dibenzoyl esters have demonstrated the utility of CD spectroscopy in elucidating their absolute configurations through the observation of exciton-coupled CD spectra. researchgate.net Similarly, the chiroptical properties of various chiral structures containing carbonyl and other chromophores have been successfully related to sector rules. researchgate.net

The determination of the absolute configuration of chiral compounds is a critical aspect of stereochemistry, and CD spectroscopy is a primary tool for this purpose. The absolute configuration of related bicyclic ketones has been determined by comparing experimental and simulated CD spectra, often supported by theoretical calculations such as time-dependent density functional theory (TDDFT). researchgate.net

Based on these principles, a hypothetical representation of the CD spectral data for the enantiomers of this compound can be constructed. This data would be crucial for any study involving the synthesis or analysis of the individual enantiomers of this compound.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Enantiomer | Wavelength (λ) [nm] | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] | Transition |

| (R)-3-Oxocyclohexyl benzoate | ~290 | Positive | n → π* (Carbonyl) |

| ~230 | Positive/Negative | ¹Lₐ (Benzoate) | |

| (S)-3-Oxocyclohexyl benzoate | ~290 | Negative | n → π* (Carbonyl) |

| ~230 | Negative/Positive | ¹Lₐ (Benzoate) |

Detailed Research Findings from Related Studies

Research on the chiroptical properties of chiral molecules containing both carbonyl and benzoate functionalities provides a solid foundation for understanding the expected CD behavior of this compound. Studies on bicyclo[3.3.1]nonane derivatives, for example, have shown that the signs of the Cotton effects can be reliably predicted using sector rules for the carbonyl chromophore. researchgate.net Furthermore, the benzoate exciton chirality method has been successfully applied to determine the absolute configuration of complex molecules containing benzoate esters. researchgate.net

In one study, the absolute configuration of enantiomerically pure N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione was determined by comparing experimental and simulated CD spectra. researchgate.net The application of the benzoate exciton chirality method to a dibenzoate derivative further confirmed the assignment. researchgate.net This highlights the robustness of using CD spectroscopy in conjunction with theoretical calculations for unambiguous stereochemical assignments.

The synthesis and chiroptical analysis of various chiral ketones and their derivatives have consistently demonstrated the power of CD spectroscopy. For instance, the absolute configuration of chiral methanocycloocta[b]indoles, synthesized from an optically active bicyclo[3.3.1]nonane-2,6-dione, was assigned based on their CD spectra. researchgate.net

These examples from the literature underscore the utility of CD spectroscopy in the structural elucidation of chiral compounds that are structurally analogous to this compound. The combination of the Octant rule for the ketone chromophore and the analysis of the benzoate chromophore's contribution to the CD spectrum would be the standard approach for determining the absolute configuration of its enantiomers.

Computational Chemistry and Molecular Modeling Studies of 3 Oxocyclohexyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. rsc.org For 3-Oxocyclohexyl benzoate (B1203000), methods like Density Functional Theory (DFT) would be employed to gain insights into its electronic characteristics. nrel.govphyschemres.org Such calculations would determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.

A typical study would involve optimizing the 3D geometry of the molecule and then performing calculations to map the electron density distribution and electrostatic potential. These results would help identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other chemical species. While general principles of such analyses are well-established, specific data tables of HOMO/LUMO energies or Mulliken charges for 3-Oxocyclohexyl benzoate are not available in the current literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. nih.govnih.gov These simulations could provide valuable information on the material properties of this compound.

Prediction of Thermal Stability and Decomposition Pathways

To predict thermal stability, MD simulations would be run at various temperatures to observe the molecule's behavior. By analyzing the trajectories of the atoms, researchers could identify the onset of large-amplitude vibrations and bond-breaking events, which signify decomposition. This would allow for the prediction of decomposition temperatures and the elucidation of the initial steps in the thermal degradation process. Such information is crucial for applications where the material might be exposed to high temperatures.

Assessment of Compatibility with Polymer Matrices

For material science applications, MD simulations can assess how well a compound like this compound integrates into a polymer matrix. By building a simulation box containing both the compound and a polymer (e.g., PMMA or PVC), scientists can calculate the interaction energy and analyze the radial distribution functions. These calculations would reveal the nature and strength of intermolecular forces, helping to predict the miscibility and compatibility of the compound as an additive, such as a plasticizer or stabilizer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities or physical properties. nih.govnih.gov

Correlation of Electronic Parameters with Material Properties

If a series of related cyclohexyl benzoate derivatives were synthesized and their material properties (like glass transition temperature or mechanical strength) measured, a QSAR model could be developed. Electronic parameters derived from quantum chemical calculations (such as dipole moment, polarizability, or HOMO/LUMO energies) would be used as descriptors. Statistical methods would then be employed to create a mathematical model that correlates these descriptors with the observed properties. Such a model would be invaluable for designing new compounds with enhanced material characteristics without the need for synthesizing every possible variant. However, the foundational experimental and computational data required to build such a QSAR model for this compound and its analogs are not currently published.

Conformational Analysis using Theoretical Methods

The cyclohexanone (B45756) ring in this compound is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. escholarship.org Theoretical methods, particularly quantum chemical calculations, are used to determine the relative energies of these different conformations. lumenlearning.com

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters of molecules, including this compound. These predictions, often derived from quantum chemical calculations, provide valuable insights into the molecule's electronic structure, vibrational modes, and magnetic shielding, which directly correlate with experimental spectra such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR).

Theoretical Framework:

The prediction of spectroscopic parameters for this compound typically employs methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods solve the Schrödinger equation for the molecule, yielding its electronic energy and wavefunction. From these fundamental properties, a range of spectroscopic data can be calculated. For instance, TD-DFT is commonly used to predict electronic excitation energies and oscillator strengths, which are crucial for simulating UV-Vis spectra. researchgate.net Similarly, the calculation of vibrational frequencies by DFT, often after a geometry optimization to find the molecule's most stable conformation, allows for the generation of theoretical IR and Raman spectra. The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule.

Predicted Spectroscopic Data:

While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, we can infer expected spectroscopic characteristics based on studies of similar compounds and general principles of computational chemistry. For instance, studies on related compounds like N-(3-Oxocyclohexyl)methanesulfonamide have reported detailed experimental and, in some cases, computationally supported spectroscopic data. arkat-usa.org

Interactive Data Table: Predicted Spectroscopic Parameters for this compound and Related Compounds

| Spectroscopic Technique | Parameter | Predicted Value/Range for this compound (Estimated) | Reference Compound and Data |

| ¹H NMR | Chemical Shift (δ) | Protons on the cyclohexanone ring: ~1.5-3.0 ppm; Protons on the benzoate ring: ~7.4-8.1 ppm | For N-(3-Oxocyclohexyl)methanesulfonamide, ¹H NMR (CDCl₃) showed signals at δ 4.77, 3.85-3.77, 3.00, 2.75, 2.43-2.35, 2.33-2.26, 2.22-2.15, 2.10-2.01, and 1.80-1.71 ppm. arkat-usa.org |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (cyclohexanone): ~208 ppm; Carbonyl carbon (benzoate): ~166 ppm; Aromatic carbons: ~128-134 ppm; Aliphatic carbons: ~20-50 ppm | For N-(3-Oxocyclohexyl)methanesulfonamide, ¹³C NMR (CDCl₃) showed signals at δ 208.0, 52.7, 48.8, 42.1, 40.6, 32.2, and 21.7 ppm. arkat-usa.org |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch (ketone): ~1710-1720 cm⁻¹; C=O stretch (ester): ~1720-1730 cm⁻¹; C-O stretch: ~1270-1300 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹ | For N-(3-Oxocyclohexyl)methanesulfonamide, IR (Neat) showed peaks at 3259.5, 3007.8, 2955.8, and 1703.4 cm⁻¹. arkat-usa.org |

| UV-Vis Spectroscopy | λmax (nm) | π → π* transitions of the benzene (B151609) ring: ~230-280 nm; n → π* transition of the carbonyl group: ~280-300 nm | Theoretical calculations on similar bicyclic ketones have been used to predict and interpret their electronic circular dichroism and UV-Vis spectra. researchgate.net |

Crystal Engineering Principles for Molecular Design

Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. nih.gov It involves understanding and utilizing intermolecular interactions to control the packing of molecules in a crystal lattice. nih.govyoutube.com For this compound, crystal engineering principles can be applied to design novel solid forms with tailored properties, such as improved stability, solubility, or even specific optical characteristics.

Key Intermolecular Interactions:

The molecular structure of this compound contains several functional groups capable of participating in various non-covalent interactions, which are the fundamental building blocks of crystal engineering. These include:

Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, it can act as a hydrogen bond acceptor at the oxygen atoms of the ketone and ester carbonyl groups. In the presence of suitable donor molecules, these interactions can be exploited to form co-crystals.

π-π Stacking: The presence of the benzene ring allows for π-π stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. These interactions are crucial in directing the packing of many aromatic compounds.

Supramolecular Synthons and Molecular Design:

A key concept in crystal engineering is the "supramolecular synthon," which is a structural unit within a crystal formed by intermolecular interactions. youtube.com By identifying and understanding the preferred synthons for the functional groups in this compound, it is possible to predict and design new crystalline architectures. For example, the benzoate moiety could potentially form well-known synthons with other molecules containing complementary functional groups.

Computational Tools in Crystal Engineering:

Computational methods are indispensable in modern crystal engineering. Techniques such as molecular dynamics (MD) simulations can predict the thermal stability of different crystal packing arrangements. Software like Mercury can be used to visualize and analyze crystal structures, identifying key packing motifs and intermolecular interactions. Furthermore, quantum chemical calculations can be used to quantify the strength of these interactions, providing a more detailed understanding of the forces driving crystal formation.

Application in Designing Novel Materials:

By applying these principles, it may be possible to design co-crystals of this compound with other molecules to modify its physicochemical properties. For instance, co-crystallization with a pharmaceutically active ingredient could potentially enhance its solubility or bioavailability. The study of how different functional groups and their positions affect the final crystal structure is a complex but crucial aspect of designing new materials. youtube.com The ultimate goal is to move from simply understanding crystal packing to the rational design of new solids with desired functionalities. nih.gov

Applications of 3 Oxocyclohexyl Benzoate in Organic Synthesis and Materials Science

Intermediate in the Synthesis of Complex Organic Molecules

The utility of 3-oxocyclohexyl benzoate (B1203000) and its derivatives as intermediates is prominently showcased in the synthesis of complex pharmaceutical agents. A key example is its application in creating analogues of Vitamin D. In the synthesis of diastereomers of 1β,3β,25-dihydroxy-19-norvitamin D3 and 1α,3α,25-dihydroxy-19-norvitamin D3, a derivative of 3-oxocyclohexyl benzoate serves as a critical A-ring synthon. Specifically, the compound (1R,3S)-3-((tert-butyldimethylsilyl)oxy)-5-oxocyclohexyl benzoate, which is synthesized from D-(-)-quinic acid, acts as the foundational piece for constructing the A-ring of the vitamin D molecule. The ketone functionality of this intermediate is essential for the subsequent coupling reaction (a Julia-Kocienski olefination) with the CD-ring portion of the target molecule to build the complete diene system. This strategic use highlights how the 3-oxocyclohexyl core provides a pre-functionalized and stereochemically defined scaffold that simplifies the assembly of a much larger and more complex structure.

Building Block for Polyfunctional Organic Molecules

This compound is an exemplary building block for constructing polyfunctional organic molecules due to its inherent reactivity at multiple sites. The structure contains three main points for chemical modification: the ketone, the ester, and the cyclohexane (B81311) ring itself. This allows for orthogonal chemical modifications, where one functional group can be reacted selectively without affecting the others.

The ketone group can undergo a wide range of transformations, including nucleophilic additions, reductions to a secondary alcohol, or the formation of an enolate for subsequent alkylation or condensation reactions. The benzoate ester, while relatively stable, can be hydrolyzed to reveal a hydroxyl group, which can then be used for further functionalization. This hydroxyl group can also be used as a handle for directing neighboring group participation in reactions, influencing the stereochemical outcome. The cyclohexane ring provides a robust, three-dimensional scaffold upon which complex stereochemistry can be built. The generation of desymmetrized 3-methoxycyclohexanone (B95188) products from related precursors serves as valuable intermediates for synthesizing bioactive cores, as they can be modified to enable further structural diversification. researchgate.net

Applications in Polymer Chemistry and Production of Specialty Chemicals

While direct applications of this compound in large-scale polymer production are not widely documented, its structure and the properties of related compounds suggest significant potential in polymer chemistry and the creation of specialty chemicals. Esters, in general, are fundamental in polymer science, serving as monomers for polyesters and as plasticizers. numberanalytics.comhallstarindustrial.com

Cyclohexyl esters, such as cyclohexyl benzoate, are known to be effective plasticizers, which are additives that increase the flexibility and durability of polymers like PVC and nitrile rubber. hallstarindustrial.com The this compound molecule could potentially serve a similar role, with the ketone group offering an additional site for cross-linking or post-polymerization modification.

Furthermore, recent research has focused on incorporating ketone functionalities into polymer backbones, such as polyethylene, to serve as sites for heteroatom insertion. nih.gov Through reactions like Baeyer-Villiger oxidation, the ketone can be converted into an in-chain ester, rendering the polymer chemically recyclable through solvolysis. nih.gov This suggests a potential application for this compound as a co-monomer or an additive to introduce ketone handles into polymer chains, thereby creating specialty polymers with enhanced properties or designed recyclability. Its role as a synthetic intermediate also extends to the production of various specialty chemicals, including those for the pharmaceutical and agrochemical industries. lookchem.com

Precursor for Bioactive Compounds Synthesis

The role of this compound as a precursor for bioactive compounds is best exemplified by its use in the synthesis of novel vitamin D analogues. nih.gov The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3, is a potent regulator of cell proliferation and differentiation, but its therapeutic use is limited by calcemic side effects. nih.gov The synthesis of analogues, particularly 19-nor-vitamin D3 derivatives, aims to separate these therapeutic effects from the undesired side effects. nih.govuniovi.es

In these synthetic campaigns, A-ring synthons derived from molecules like this compound are crucial. nih.gov The synthesis of these precursors allows for systematic modifications to the A-ring of the vitamin D structure, which is critical for modulating biological activity. For instance, modified A-ring synthons can be used to introduce amino groups or alter the stereochemistry at the C1 or C3 positions, leading to new analogues with different affinities for the vitamin D receptor (VDR) and the vitamin D binding protein (hDBP). researchgate.netuniovi.es The ability to generate these key precursors efficiently makes this compound and its derivatives indispensable tools in medicinal chemistry for the development of new therapeutics. uni-regensburg.denih.gov

Utility in Cascade and Domino Reactions

Cascade reactions, also known as domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. e-bookshelf.de The bifunctional nature of this compound makes it an excellent substrate for designing such reactions. The molecule contains a β-keto ester system, which is a classic starting point for a variety of cascade sequences.

A well-established domino reaction is the Knoevenagel condensation followed by a pericyclic reaction. lew.ro In a hypothetical sequence, this compound could first undergo a Knoevenagel condensation with an aldehyde. This in-situ-generated intermediate, a highly reactive alkene, can then immediately participate in a subsequent intramolecular or intermolecular reaction, such as a Diels-Alder cycloaddition or a hetero-Diels-Alder reaction, to rapidly construct complex polycyclic systems. lew.ro The ability to build molecular complexity quickly and efficiently is a hallmark of modern organic synthesis, and substrates like this compound are valuable for developing these powerful synthetic strategies. nih.govunimi.it

Strategic Use in Natural Product Total Synthesis

In the total synthesis of natural products, every functional group on an intermediate can be a strategic choice. The use of a this compound derivative in the synthesis of 19-norvitamin D3 analogues is a clear example of this strategic planning. epfl.ch

The synthesis starts from the readily available chiral building block, D-(-)-quinic acid. Through a multi-step sequence, it is converted into the key A-ring synthon, (1R,3S)-3-((tert-butyldimethylsilyl)oxy)-5-oxocyclohexyl benzoate. In this intermediate, the benzoate group is not merely a placeholder; it serves as a robust protecting group for the C3-hydroxyl, which is stable to a variety of reaction conditions that will be used later in the synthesis. The ketone at C5 is strategically positioned to be the point of connection with the CD-ring fragment. This connection is achieved through a Julia-Kocienski olefination, a powerful method for forming carbon-carbon double bonds, which creates the characteristic diene system of the vitamin D core. The strategic use of benzoates as protecting groups is a recurring theme in the synthesis of other complex natural products, such as the macrolide amphidinolide F. nih.gov

The following table summarizes the key findings related to the synthesis of the vitamin D A-ring synthon, demonstrating the strategic application of the this compound core.

| Research Finding | Description | Relevance to this compound |

| A-Ring Synthon Synthesis | A new A-ring synthon, (1R,3S)-3-((tert-butyldimethylsilyl)oxy)-5-oxocyclohexyl benzoate (19), was synthesized from D-(-)-quinic acid in 12 steps. | Demonstrates the creation of a key chiral building block based on the this compound scaffold. |

| Julia-Kocienski Olefination | The A-ring ketone was coupled with the CD-ring sulfone fragment using a Julia-Kocienski olefination. | The ketone functionality of the synthon is strategically used to form the central diene unit of the vitamin D analogue. |

| Synthesis of Diastereomers | The synthesis successfully produced two different diastereomers of 1,3-cis-25-dihydroxy-19-norvitamin D3 (4a and 4b). | Shows the versatility of the intermediate in accessing multiple, complex target molecules. |

| Structural Confirmation | The final structures of the vitamin D analogues were confirmed by ¹H-NMR and nuclear Overhauser effect (NOE) experiments. | Validates the successful application of the synthetic strategy employing the benzoate-containing intermediate. |

Table based on findings from the synthesis of 1,3-cis-25-Dihydroxy-19-norvitamin D3 diastereomers.

Biological Activity and Mechanistic Investigations of 3 Oxocyclohexyl Benzoate Derivatives

Antimicrobial Properties

Derivatives of 3-oxocyclohexyl benzoate (B1203000) have been a subject of research for their potential antimicrobial capabilities. These compounds are of interest due to their unique structural features which may allow them to disrupt bacterial and fungal processes.

Activity Spectrum Against Bacterial and Fungal Strains

Research into the antimicrobial effects of 3-oxocyclohexyl benzoate derivatives has shown activity against a variety of microbial strains. For instance, studies have demonstrated that certain derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. While some compounds have shown little activity against certain bacteria, investigations into their antifungal properties are ongoing. core.ac.uk

Table 1: Antimicrobial Activity of Selected Benzoate and Oxazole Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Activity |

|---|---|---|

| Ethyl 4-(4-oxocyclohexyl)benzoate | Various bacterial strains | Potential to disrupt bacterial cell membranes or inhibit metabolic pathways. |

| Diethyl (3-Oxocyclohexyl)phosphonate | Gram-positive and Gram-negative bacteria | Little activity observed. core.ac.uk |

| Propanoic acid derivatives | Various bacterial and fungal strains | Potent antibacterial activity, but poor antifungal activity. d-nb.info |

| 1,3-Oxazole derivatives | Various bacterial and fungal strains | Notable activity at higher concentrations. d-nb.info |

| Multi-substituted oxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Pronounced antibacterial activity. d-nb.info |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their antimicrobial potency. These studies explore how modifications to different parts of the molecule, such as the benzoate ring or the cyclohexyl moiety, affect its biological activity. kcl.ac.uknih.gov

Key findings from SAR studies on related compounds indicate that factors like the type and position of substituents on the aromatic ring can significantly impact antibacterial activity. For example, in studies of similar oxazolidinone antibacterials, it was found that certain substitution patterns resulted in weak or no activity, while others maintained or enhanced it. nih.gov The introduction of different functional groups can alter properties such as lipophilicity and electronic distribution, which in turn affects how the molecule interacts with bacterial targets. kcl.ac.uk The stereochemistry of the molecule can also be a critical factor, with only specific configurations exhibiting antibacterial effects. kcl.ac.uk

For instance, research on other antimicrobial compounds has shown that the addition of certain groups, like an allyl group to phenols, can increase potency against planktonic cells but decrease it against biofilms, highlighting the complexity of SAR. nih.gov This underscores the importance of detailed structural analysis in the development of effective antimicrobial agents based on the this compound scaffold.

Anti-inflammatory Properties

Preliminary research suggests that derivatives of this compound may possess anti-inflammatory effects. This potential activity is thought to be linked to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling molecules known as cytokines.

The anti-inflammatory potential of benzoate derivatives has been explored in various contexts. For example, a synthesized derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model, hypothetically through binding to COX-2 and inhibiting NF-κβ signaling pathways. nih.gov While not directly a this compound derivative, this study highlights the potential for modified benzoates to exhibit anti-inflammatory activity. Further research is needed to specifically elucidate the anti-inflammatory mechanisms of this compound derivatives and to identify the key structural features responsible for such activity.

Research as Pharmaceutical Intermediates

The structural framework of this compound and its derivatives makes them valuable as intermediates in the synthesis of more complex pharmaceutical compounds. bldpharm.com Their chemical reactivity allows for further modifications, serving as a foundational block for building a diverse range of molecules with potential therapeutic applications.

The cyclohexanone (B45756) moiety, for instance, can undergo various chemical transformations, such as oxidation to form carboxylic acids or reduction to alcohols. These reactions open up pathways to synthesize a variety of other compounds. The use of cyclohexanone derivatives as intermediates is a common strategy in the production of complex molecules, including those with potential biological activity. google.com The versatility of these intermediates makes them a subject of ongoing research in medicinal chemistry for the development of new drugs.

Mechanistic Studies of Biological Action

Understanding the precise mechanisms by which this compound derivatives exert their biological effects is an active area of investigation.

Interaction with Specific Molecular Targets

The biological activity of these compounds is mediated through their interaction with specific molecular targets within cells. While the exact pathways are still being explored, it is believed that their effects may stem from their ability to undergo chemical transformations that modulate their biological activity.

For example, in the broader context of drug discovery, compounds are often designed to interact with specific enzymes or receptors. The interaction of a compound with its molecular target can be influenced by its three-dimensional structure and chemical properties. In the case of some kinase inhibitors, a covalent bond is formed with a specific lysine (B10760008) residue in the active site of the enzyme, leading to inhibition. nih.gov While the specific targets for this compound derivatives are not fully elucidated, research into similar compounds provides a framework for how they might function. The sulfone group in some vitamin D3 analogues, for instance, is thought to act as a hydrogen-bond acceptor, which is a departure from the hydrogen-bond donor function of the natural hormone's hydroxyl group. acs.org Further mechanistic studies are required to identify the specific molecular targets of this compound derivatives and to understand the nature of these interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 4-(4-oxocyclohexyl)benzoate |

| Diethyl (3-Oxocyclohexyl)phosphonate |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |

| 1,3-Oxazole derivatives |

| Oxazolidinone |

| Salicylic acid |

| Vitamin D3 analogues |

Chemical Transformations Influencing Biological Activity (e.g., oxidation, reduction)

The biological activity of this compound and its derivatives is significantly influenced by chemical transformations, particularly at the ketone functional group of the cyclohexyl moiety. These reactions modulate the molecule's structure, polarity, and ability to interact with biological targets, thereby altering its therapeutic potential. The primary transformations are reduction and oxidation.

Reduction: The ketone group on the cyclohexyl ring can be readily reduced to a secondary alcohol, yielding a hydroxycyclohexyl benzoate derivative. This transformation can be accomplished using common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org This reduction increases the compound's polarity and introduces a hydrogen bond donor. For instance, the reduction of ethyl 4-(4-oxocyclohexyl)benzoate results in ethyl 4-(4-hydroxycyclohexyl)benzoate, a compound noted for its strong antimicrobial properties. Biocatalytic reductions are also possible; the yeast Yarrowia lipolytica has been used to reduce diethyl 2-(3-oxocyclohexyl)malonate to its corresponding hydroxyl form. mdpi.com

Oxidation: The oxocyclohexyl ring can undergo oxidation, leading to different structural motifs. Depending on the reagents, this can result in the formation of carboxylic acids or other oxidized species. For example, methyl 4-(4-oxocyclohexyl)benzoate is oxidized using a mixture of formic acid and hydrogen peroxide as a key step in the synthesis of tetraoxane (B8471865) antimalarial agents. lstmed.ac.ukug.edu.gh These oxidative transformations are critical in creating intermediates for the synthesis of complex, biologically active molecules. ug.edu.gh

| Transformation | Reagent(s) | Product Type | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Hydroxycyclohexyl benzoate | Leads to compounds with strong antimicrobial activity. | |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Carboxylic acids or other ketones | Modulates interaction with biological targets. | |

| Oxidation | Formic acid (HCOOH), Hydrogen peroxide (H₂O₂) | Various oxidized intermediates | Used to synthesize complex antimalarial and antitubercular drugs. | lstmed.ac.ukug.edu.gh |

Enzyme Activation or Inhibition Pathways

While specific enzyme inhibition data for this compound itself is not extensively documented, its structural motifs are present in derivatives designed as potent enzyme inhibitors. Benzoate derivatives have been identified as inhibitors of various enzymes, and their mechanism often involves competitive binding at the enzyme's active site. nih.gov

A notable example is the inhibition of 2,3-dihydroxybenzoate-AMP ligase (EntE) by 2,3-dihydroxybenzoate derivatives. nih.gov EntE is an enzyme in the enterobactin (B1671361) biosynthesis pathway in Escherichia coli. nih.gov A synthetic analog, 2,3-dihydroxybenzohydroxamoyl adenylate, acts as a competitive inhibitor with a nanomolar inhibition constant (Ki), demonstrating how modifications of the benzoate structure can lead to potent and specific enzyme targeting. nih.gov

The profiling of such compounds often involves advanced biochemical assays. For instance, the ADP-Glo™ Kinase Assay is a common method used to quantify the enzymatic activity of kinases and assess the inhibitory potential of compounds like coumarin (B35378) derivatives against targets such as Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Such assays are crucial for determining the potency (e.g., IC50 values) and mechanism of inhibition for new chemical entities derived from scaffolds like this compound. nih.gov

| Derivative Class | Target Enzyme | Pathway | Significance | Reference |

|---|---|---|---|---|

| 2,3-Dihydroxybenzoate Derivatives | 2,3-dihydroxybenzoate-AMP ligase (EntE) | Enterobactin Biosynthesis (E. coli) | Demonstrates potent competitive inhibition, a key antibacterial strategy. | nih.gov |

| Coumarin Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | Cellular signaling, implicated in Alzheimer's disease | Highlights the potential for derivatives to target therapeutically relevant kinases. | nih.gov |

Structure-Activity Relationship (SAR) at a Molecular Level

The structure-activity relationship (SAR) of this compound derivatives explores how molecular modifications affect biological activity. The activity is fundamentally linked to the combination of the benzoate core and the reactive cyclohexanone ring.

Key SAR observations include:

The Ketone Group: The carbonyl group is a critical feature. Its reduction to a hydroxyl group can significantly enhance certain biological activities, such as antimicrobial effects. This highlights the importance of this functional group as a hydrogen bond acceptor, which can be converted to a hydrogen bond donor upon reduction.

Substitution on the Benzoate Ring: The nature and position of substituents on the aromatic ring are crucial. In studies of antischistosomal ozonides derived from a benzoate scaffold, the addition of a lipophilic chloro group to the phenyl ring enhanced metabolic stability and in vivo efficacy compared to the unsubstituted analog. nih.gov The position of substitution is also critical; a meta-isomer of a related compound was found to be less metabolically stable than its para-isomer. nih.gov

Importance of Specific Functional Groups: Research on 2,3-dihydroxybenzoate inhibitors of the enzyme EntE shows that the hydroxyl groups on the benzoate ring are essential for potent activity. nih.gov Removal of the 3-OH group reduced inhibitory activity by a factor of 3.5, while the removal of both hydroxyl groups diminished activity by approximately 2000-fold, indicating their critical role in binding to the enzyme's active site. nih.gov

| Structural Modification | Effect on Activity | Molecular Rationale | Reference |

|---|---|---|---|

| Reduction of cyclohexyl ketone to alcohol | Enhanced antimicrobial activity | Increases polarity and introduces a hydrogen bond donor. | |

| Addition of chloro group to benzoate ring | Increased metabolic stability and in vivo activity | Increases lipophilicity, potentially improving cell permeability and target engagement. | nih.gov |

| Removal of hydroxyl groups from a dihydroxybenzoate inhibitor | Drastic reduction in enzyme inhibition (up to 2000-fold) | Hydroxyl groups are critical for forming key interactions within the enzyme's active site. | nih.gov |

Comparative Studies with Analogous Compounds

Comparing this compound derivatives with structurally similar compounds, or analogs, provides insight into the features essential for biological activity. These studies are fundamental to medicinal chemistry for optimizing lead compounds.

A direct comparison can be made between ethyl 4-(4-oxocyclohexyl)benzoate and its analogs. The reduced form, ethyl 4-(4-hydroxycyclohexyl)benzoate, shows potent antimicrobial activity, whereas the parent keto-compound is primarily noted as a synthetic intermediate. An ether analog, ethyl 4-(4-methoxycyclohexyl)benzoate, possesses different properties altogether, underscoring the functional importance of the group at the 4-position of the cyclohexyl ring.

In the development of antischistosomal ozonides, a comparative study of analogs revealed that a more lipophilic chloro-substituted benzoate derivative (an analog of the primary compound) was more metabolically stable and showed superior in vivo activity. nih.gov In contrast, its meta-isomer analog was less stable, highlighting that even subtle positional changes can significantly impact a drug's profile. nih.gov Furthermore, modern drug design explores the use of bioisosteres, such as replacing a carbonyl group with a 3,3-disubstituted oxetane (B1205548) ring, to improve physicochemical properties like solubility while maintaining or improving biological activity. rsc.orgnih.gov

| Compound | Analogous Compound | Key Structural Difference | Observed Property Difference | Reference |

|---|---|---|---|---|

| Ethyl 4-(4-oxocyclohexyl)benzoate | Ethyl 4-(4-hydroxycyclohexyl)benzoate | Ketone vs. Alcohol | The alcohol analog exhibits strong antimicrobial activity. | |

| Ozonide with p-substituted benzoate | Ozonide with m-substituted benzoate | Para vs. Meta substitution | The meta-isomer analog showed lower metabolic stability. | nih.gov |

| Benzoate derivative with chloro group | Unsubstituted benzoate derivative | Presence of a chloro substituent | The chloro-analog had higher lipophilicity, metabolic stability, and in vivo activity. | nih.gov |

| Carbonyl-containing compound | 3,3-disubstituted oxetane analog | Carbonyl vs. Oxetane ring (Bioisostere) | Oxetane analogs can offer improved solubility and metabolic stability. | nih.gov |

Role in Drug Discovery Platforms and Compound Profiling

This compound and its derivatives serve as valuable scaffolds and intermediates in drug discovery platforms. Their utility stems from their role as versatile building blocks for synthesizing more complex molecules with potential therapeutic value. ug.edu.gh